2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The core structure consists of fused triazole and quinazoline rings, with substitutions at positions 2, 4, and 6. Key features include:
- Position 2: A 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl group, introducing both fluorine and methyl substituents on the phenyl ring.
- Position 4: An isobutyl group, enhancing lipophilicity.
Properties
IUPAC Name |
2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-4-(2-methylpropyl)-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN6O4/c1-14(2)12-31-24(36)19-9-7-17(23(35)28-15(3)4)10-21(19)33-25(31)30-32(26(33)37)13-22(34)29-18-8-6-16(5)20(27)11-18/h6-11,14-15H,12-13H2,1-5H3,(H,28,35)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHOLSUZRJMGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)CC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
1,2,4-Triazole Class
1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors. They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities.
Biological Activity
The compound 2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.44 g/mol. The structure features a triazoloquinazoline core that is known for diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the fluorinated aromatic amine and the dioxo groups enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- In vitro studies on related triazoloquinazolines have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range.
- Mechanistic studies suggest that these compounds induce apoptosis through the mitochondrial pathway by activating caspases and upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
Similar derivatives have demonstrated antimicrobial properties:
- In vitro assays showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL.
- The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor:
- Studies have reported that related compounds inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
Case Studies
Several case studies highlight the compound's potential:
- Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of a structurally similar compound on breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 12 µM after 48 hours of treatment.
- Antimicrobial Testing : In another study, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with MIC values of 32 µg/mL for both bacteria.
- Enzyme Inhibition Analysis : A detailed kinetic study revealed that the compound acts as a non-competitive inhibitor for AChE with an inhibition constant of 0.25 µM.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | 12 µM | [Source needed] |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | [Source needed] |
| Escherichia coli | 32 µg/mL | [Source needed] | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 0.25 µM | [Source needed] |
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazoloquinazoline Derivatives
*Estimated based on structural analogs.
Key Observations:
Fluorine Position: The 3-fluoro-4-methylphenyl group in the target compound introduces steric and electronic effects distinct from 2-fluorophenyl () or 4-fluorophenyl (). Meta-fluorination may alter binding affinity compared to ortho/para positions, as seen in kinase inhibitors where fluorine positioning modulates selectivity .
Side Chain Variations :
- The isobutyl and isopropyl groups in the target compound likely enhance metabolic stability compared to the diisobutyl substitution in , which may increase steric bulk and reduce solubility .
- The absence of a thioether linkage in the target compound (vs. and ) could reduce susceptibility to oxidative metabolism, improving pharmacokinetic profiles .
Physicochemical and Pharmacokinetic Predictions
Using computational models and analog
- Lipophilicity (LogP) : The target compound’s isobutyl and 3-fluoro-4-methylphenyl groups suggest a higher LogP (~3.5–4.0) compared to the 4-ethylphenyl analog (LogP ~3.0) .
- Solubility : The N-isopropyl carboxamide may improve aqueous solubility relative to purely hydrophobic analogs.
- Metabolic Stability : Fluorine substitution typically reduces CYP450-mediated metabolism, while the lack of a thioether linkage minimizes oxidative degradation pathways .
Bioactivity Implications
While direct bioactivity data for the target compound is unavailable, insights from analogs include:
- Fluorophenyl Groups : Enhance binding to hydrophobic pockets in enzyme active sites, as demonstrated in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
